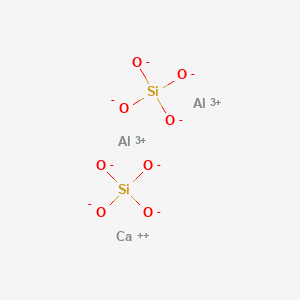
3-(Trifluoromethyl)PhenylboronicAcid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
3-(Trifluoromethyl)Phenylboronic Acid can be synthesized through various methods. One common approach involves the reaction of 3-bromo-1-(trifluoromethyl)benzene with a boronic ester in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of 3-(Trifluoromethyl)Phenylboronic Acid often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out in batch reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity .
化学反应分析
Types of Reactions
3-(Trifluoromethyl)Phenylboronic Acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding phenol derivative.
Reduction: It can be reduced to form the corresponding trifluoromethylbenzene.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts, such as palladium acetate, are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products
Oxidation: 3-(Trifluoromethyl)phenol.
Reduction: 3-(Trifluoromethyl)benzene.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
科学研究应用
3-(Trifluoromethyl)Phenylboronic Acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-(Trifluoromethyl)Phenylboronic Acid in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium complex. The boronic acid group reacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired carbon-carbon bond . The trifluoromethyl group enhances the reactivity of the boronic acid by increasing its Lewis acidity .
相似化合物的比较
Similar Compounds
3-Methoxyphenylboronic Acid: Similar in structure but with a methoxy group instead of a trifluoromethyl group.
4-(Trifluoromethyl)Phenylboronic Acid: Similar but with the trifluoromethyl group in the para position.
3-Fluorophenylboronic Acid: Similar but with a single fluorine atom instead of a trifluoromethyl group.
Uniqueness
3-(Trifluoromethyl)Phenylboronic Acid is unique due to the presence of the trifluoromethyl group, which significantly enhances its reactivity and stability in various chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials .
属性
CAS 编号 |
1423-26-6 |
|---|---|
分子式 |
C13H19N3O5S2 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



